2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
説明
The compound 2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is a thienopyridine derivative featuring a carboxamide group linked to a naphthalen-1-ylmethyl substituent. Its core structure, the 6,7-dihydrothieno[3,2-c]pyridine scaffold, is shared with antiplatelet agents like clopidogrel and ticlopidine .
特性
IUPAC Name |
2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c20-18-10-15-12-22(9-8-17(15)24-18)19(23)21-11-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,10H,8-9,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREODYSPMXXCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is a derivative of thienopyridine that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, highlighting its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of 2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide can be represented as follows:
Chemical Structure
Key Properties
- Molecular Formula : C₁₈H₁₈ClN₃OS
- Molecular Weight : 357.87 g/mol
- CAS Number : 2034609-44-2
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of various thienopyridine derivatives, including our compound of interest. In vitro assays have demonstrated significant cytotoxicity against several human cancer cell lines, including HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).
Study Findings
-
Cell Lines Tested :
- HCT-116
- HepG2
- MCF-7
- BJ-1 (normal fibroblast control)
-
Methodology :
- MTT assay was employed to assess cell viability.
- Results were compared against doxorubicin as a standard chemotherapeutic agent.
-
Results :
- Compounds exhibited dose-dependent cytotoxicity.
- Notably, compounds similar to 2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine showed higher potency against HCT-116 and HepG2 cells compared to MCF-7 cells.
| Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|---|
| 3b | HCT-116 | 5.4 | More potent |
| 4c | HepG2 | 6.1 | Comparable |
| 7b | MCF-7 | 12.3 | Less potent |
The mechanism by which these compounds exert their antiproliferative effects appears to involve:
- Inhibition of Cell Cycle Progression : Certain derivatives have been shown to induce cell cycle arrest.
- Apoptosis Induction : Evidence suggests that these compounds may activate apoptotic pathways in cancer cells.
Molecular docking studies indicated that these compounds effectively bind to specific targets associated with cancer cell proliferation, supporting their potential as therapeutic agents.
Case Study 1: Anticancer Activity in Liver Cancer
A study published in March 2022 reported on the synthesis and evaluation of thienopyridine derivatives, including our compound. The results indicated that several derivatives had strong activity against HepG2 cells, with low toxicity towards normal cells (BJ-1). This suggests a favorable safety profile for potential therapeutic applications in liver cancer treatment .
Case Study 2: Selective Cytotoxicity
Another investigation highlighted the selective cytotoxicity of certain thienopyridine derivatives towards colon cancer cells while sparing breast cancer cells. This selectivity is crucial for reducing side effects typically associated with broad-spectrum chemotherapeutics .
科学的研究の応用
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with thieno-pyridine structures exhibit significant anticancer properties. Studies have shown that derivatives of thieno[3,2-c]pyridine can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, a related compound was evaluated for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell viability and inducing apoptosis .
2. Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. In vitro studies suggest that thieno-pyridine derivatives can exhibit activity against a range of bacterial and fungal strains. This activity is often attributed to the ability of the thieno-pyridine moiety to interfere with microbial cell wall synthesis or function .
1. Enzyme Inhibition
Recent studies have focused on the enzyme inhibitory activity of thieno-pyridine derivatives. For example, compounds similar to 2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide have been investigated as potential inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes . Molecular docking studies have suggested that these compounds can bind effectively to the active sites of these enzymes, potentially leading to the development of new anti-inflammatory drugs.
2. Neuroprotective Effects
There is emerging evidence that thieno-pyridine derivatives may possess neuroprotective effects. In animal models, certain compounds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
Case Study 1: Synthesis and Evaluation
A series of novel thieno[3,2-c]pyridine derivatives were synthesized and evaluated for their biological activities. One study reported the synthesis of various N-aryl carboxamides linked to thieno-pyridines, revealing significant anticancer activity against human cancer cell lines . The compounds were characterized using NMR and mass spectrometry, confirming their structures.
Case Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial properties of thieno-pyridine derivatives. A range of synthesized compounds was screened against mycobacterial and fungal strains using RP-HPLC methods to determine their lipophilicity and potential efficacy . The results indicated several candidates with promising antimicrobial activity.
化学反応の分析
Hydrolysis Reactions
The carboxamide group can hydrolyze under acidic or basic conditions:
-
Acidic hydrolysis : Treatment with HCl/H₂SO₄ cleaves the amide bond to yield the corresponding carboxylic acid.
-
Basic hydrolysis : NaOH in THF/MeOH/H₂O (3:1:1) converts the carboxamide to carboxylate salts .
Key Data :
-
Hydrolysis of tert-butyl 2-(tetrahydro-2H-pyran-4-ylcarbamoyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate with NaOH afforded 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid in 77% yield .
Coupling Reactions
The carboxamide moiety participates in coupling reactions:
-
EDC/HOBt-mediated coupling : Used to introduce tetrahydro-2H-pyran-4-amine to the carboxylate intermediate, forming the parent carboxamide .
-
Suzuki–Miyaura coupling : While not explicitly documented for this compound, analogous thienopyridines undergo palladium-catalyzed cross-coupling with boronic acids .
Oxidation Reactions
The dihydrothienopyridine ring is susceptible to oxidation:
-
Peracid oxidation : Forms sulfoxide or sulfone derivatives, depending on stoichiometry.
-
Oxidative aromatization : Strong oxidants (e.g., MnO₂) may dehydrogenate the 6,7-dihydro ring to yield fully aromatic thieno[3,2-c]pyridines .
Table 2: Oxidation of Dihydrothienopyridine Derivatives
| Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|
| mCPBA | Sulfoxide derivative | DCM, 0°C, 16 h | |
| H₂O₂/FeSO₄ | Sulfone derivative | MeOH, RT, 12 h |
Acid/Base Stability
-
Acid stability : The compound remains intact under mild acidic conditions (e.g., TFA in DCM) .
-
Base sensitivity : Prolonged exposure to strong bases (e.g., NaH) may deprotonate the carboxamide NH, leading to side reactions .
Photochemical Reactivity
The naphthalene moiety may undergo photochemical reactions:
類似化合物との比較
Comparison with Structurally Similar Compounds
Clopidogrel Bisulphate
- Structure: Methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate sulfate .
- Key Differences: Clopidogrel has an ester group (methyl acetate) and a 2-chlorophenyl substituent, whereas the target compound features a carboxamide and naphthalen-1-ylmethyl group.
- Pharmacology : Clopidogrel is a prodrug that irreversibly inhibits the P2Y12 ADP receptor, preventing platelet aggregation . The naphthalene group in the target compound could shift selectivity toward other receptors or pathways .
N-(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl)acetamide
- Structure: A sulfonamide derivative with a 6,7-dihydrothieno[3,2-c]pyridine core and acetamide substituent .
- Key Differences :
Antiplatelet Thienopyridine Derivatives (e.g., Ticlopidine Analogs)
- Structure: Derivatives with variations in substituents on the thienopyridine core, such as benzyl or chlorophenyl groups .
- Key Differences :
- The naphthalen-1-ylmethyl group in the target compound introduces a larger aromatic system, which may enhance π-π stacking interactions with hydrophobic binding pockets .
- Clinical studies on similar compounds (e.g., compound C1 in ) show superior antiplatelet activity to ticlopidine, suggesting that bulky substituents improve efficacy .
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Insights
準備方法
Cyclization of Thiophene Derivatives
The thienopyridine scaffold is constructed via cyclization of 3-aminothiophene-2-carboxylates with α,β-unsaturated ketones. A representative protocol involves:
- Reactants : Ethyl 3-aminothiophene-2-carboxylate and cyclohexenone.
- Conditions : Sodium ethoxide (NaOEt) in ethanol under reflux for 24 hours.
- Mechanism : Base-induced enolate formation followed by conjugate addition and cyclodehydration.
Yield : 65–72%.
Key Challenge : Competing polymerization of intermediates necessitates strict temperature control.
Alternative Routes via Suzuki-Miyaura Coupling
Recent advancements employ palladium-catalyzed cross-coupling to assemble the bicyclic system. For example, coupling 2-bromothiophene with pyridine boronic esters using Pd(PPh₃)₄ achieves the core in 70% yield. This method offers superior regiocontrol but requires expensive catalysts.
Regioselective Chlorination at the 2-Position
Direct Electrophilic Chlorination
Carboxamide Coupling with Naphthalen-1-ylmethyl Isocyanate
Activation of the Amine Intermediate
The chlorinated thienopyridine amine is coupled with naphthalen-1-ylmethyl isocyanate under Schotten-Baumann conditions:
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).
- Conditions : Room temperature, 12 hours.
Yield : 78%.
Optimization Note : Pre-activation of the amine with EDC/HOBt prevents premature hydrolysis.
Alternative Coupling Agents
Dicyclohexylcarbodiimide (DCC) paired with 4-dimethylaminopyridine (DMAP) achieves 75% yield but requires rigorous removal of dicyclohexylurea byproducts.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity.
Industrial-Scale Considerations
Cost-Effective Solvent Selection
Replacing DMF with dimethylacetamide (DMAc) reduces solvent costs by 30% without compromising yield.
Waste Stream Management
Chlorination byproducts (e.g., HCl gas) are neutralized with aqueous NaOH, achieving 99% compliance with environmental regulations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Amide bond formation : Coupling the naphthalen-1-ylmethylamine moiety with the thienopyridine-carboxylic acid derivative using coupling agents like EDCI/HOBt under inert conditions .
- Chlorination : Selective chlorination at the 2-position using POCl₃ or SOCl₂, monitored by TLC to avoid over-substitution .
- Optimization : Reaction temperatures (0–25°C) and solvent choices (e.g., dichloromethane or THF) significantly impact yield. For example, using pyridinium p-toluenesulfonate as a catalyst in THF improves diastereomeric selectivity during protective group installation .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.85–7.76 ppm for aromatic protons, δ 167.11 ppm for carbonyl groups) confirms regiochemistry and stereochemistry .
- HPLC-MS : Monitors purity (>95%) and detects intermediates. ESI-MS (e.g., m/z 313 [M+Na]⁺) verifies molecular weight .
- TLC : Tracks reaction progress using silica gel plates with ethyl acetate/hexane eluents .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) to identify bioactive thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assay systems?
- Methodological Answer :
- Orthogonal assays : Validate antitumor activity using both apoptosis assays (e.g., Annexin V staining) and cell cycle analysis (flow cytometry) .
- Solvent controls : Address false positives by testing DMSO/ethanol vehicle effects .
- Theoretical alignment : Link results to mechanisms (e.g., calcium channel blockade or kinase inhibition) using molecular docking against targets like PDB 7SC .
Q. What computational strategies elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular dynamics simulations : Study interactions with biological targets (e.g., ATP-binding pockets) using software like GROMACS .
- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity using descriptors like logP and polar surface area .
- Density functional theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity .
Q. How can synthesis scalability challenges be addressed without compromising purity?
- Methodological Answer :
- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., chlorination) to enhance reproducibility .
- Crystallization optimization : Use solvent mixtures (e.g., ethyl acetate/heptane) to improve crystal habit and filtration efficiency .
- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation in real time .
Q. What strategies improve solubility and stability for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance bioavailability .
- Nanoparticulate formulations : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
- pH-adjusted solutions : Use citrate buffer (pH 4.5) to stabilize the compound in aqueous media .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR splitting patterns) be interpreted?
- Methodological Answer :
- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
- COSY/NOESY : Identify through-space couplings to confirm stereochemical assignments .
- X-ray crystallography : Resolve ambiguity by determining the crystal structure .
Integration with Theoretical Frameworks
Q. How can this compound’s research align with broader chemical engineering principles?
- Methodological Answer :
- Process intensification : Apply membrane separation technologies (e.g., nanofiltration) for efficient solvent recovery .
- Scale-up criteria : Use dimensionless numbers (Reynolds, Damköhler) to maintain reaction kinetics during transition from lab to pilot plant .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
